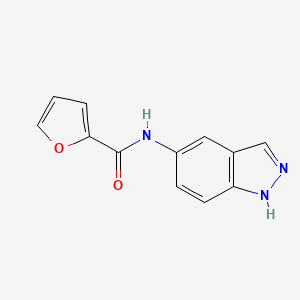

N-(1H-indazol-5-yl)furan-2-carboxamide

Description

N-(1H-Indazol-5-yl)furan-2-carboxamide is a small-molecule compound featuring an indazole core linked to a furan carboxamide moiety. The furan ring introduces electron-rich aromaticity, which may enhance binding interactions with biological targets.

Properties

IUPAC Name |

N-(1H-indazol-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h1-7H,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDJTLBGNLFBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed C-H Amination

Charette et al. demonstrated that trifluoromethanesulfonic anhydride-mediated activation of tertiary amides 5 followed by intramolecular C-H amination yields 1H-indazoles 7 (Scheme 1). For 5-substituted derivatives, o -haloaryl hydrazones undergo cyclization using Cu(OAc)₂·H₂O, achieving regioselective indazole formation at 80°C. This method tolerates electron-withdrawing and donating groups, providing yields up to 85%.

Copper-Mediated N-N Bond Formation

Chen et al. reported Cu(OAc)₂-mediated cyclization of ketimine intermediates 28 derived from o -aminobenzonitriles 27 (Scheme 10). Under aerobic conditions, this method constructs 1H-indazoles 29 with yields exceeding 90%. The 5-position remains unsubstituted, enabling post-functionalization.

Rhodium-Catalyzed C-H Activation

Li et al. utilized Rh(III) catalysts for C-H/N-N coupling between imidate esters 30 and nitrosobenzenes 31 , producing 1H-indazoles 32 (Scheme 11). This redox-neutral method achieves 70–95% yields, with the 5-position amenable to further modification.

Functionalization at the 5-Position

Introducing an amine group at the 5-position is critical for subsequent carboxamide coupling.

Nitration and Reduction

Direct nitration of 1H-indazole using HNO₃/H₂SO₄ at 0°C yields 5-nitro-1H-indazole, which is reduced to 5-amino-1H-indazole via hydrogenation (Pd/C, H₂, 50 psi). This two-step process achieves 65–75% overall yield.

Directed C-H Amination

Zhu et al. employed Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones 25 , directly introducing amino groups at the 5-position (Scheme 9). Yields range from 60–80%, with excellent regioselectivity.

Amide Coupling with Furan-2-Carboxylic Acid

The final step involves coupling 5-amino-1H-indazole with furan-2-carboxylic acid.

Acyl Chloride Method

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate furan-2-carbonyl chloride. Reaction with 5-amino-1H-indazole in anhydrous DCM, catalyzed by triethylamine (TEA), yields the target compound. Typical conditions:

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C → room temperature

-

Yield : 70–85%

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DMF, 5-amino-1H-indazole reacts with furan-2-carboxylic acid at room temperature for 12–24 hours. This method avoids handling acyl chlorides and achieves 75–90% yields after purification (silica gel chromatography).

One-Pot Synthesis

Recent advances enable tandem indazole formation and amidation:

Copper-Catalyzed Cyclization-Amidation

A modified protocol by Wang et al. combines Cu(OAc)₂-mediated indazole synthesis with in situ amidation (Scheme 5). Starting from o -haloaryl hydrazones 14 and furan-2-carbonyl chloride, the one-pot reaction proceeds at 60°C, yielding 55–70% of the final product.

Optimization and Challenges

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% Cu(OAc)₂ | +15% vs. 5 mol% |

| Solvent | DMF > DCM > THF | DMF: 85% yield |

| Temperature | 80°C for cyclization, RT for amide | Prevents decomposition |

Key challenges include:

-

Regioselectivity : Competing 4- or 6-substitution during nitration.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) resolves indazole intermediates but adds steps.

-

Stability : Furan-2-carbonyl chloride hydrolyzes rapidly; anhydrous conditions are critical.

Scalability and Industrial Relevance

Bunce et al. demonstrated gram-scale synthesis of 1H-indazole derivatives using SₙAr ring closure (Scheme 6). Adapting this to N-(1H-indazol-5-yl)furan-2-carboxamide requires:

-

Batch Reactors : 10 L capacity for nitro reduction.

-

Continuous Flow : Microreactors for acyl chloride formation reduce decomposition risks.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the indazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(1H-indazol-5-yl)furan-2-carboxamide has several scientific research applications:

Industry: It may be used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Dichlorophenyl-substituted indazoles (e.g., from ) may improve metabolic stability due to halogenation but lack direct activity data.

Carboxamide-Linked Heterocycles

Compounds with carboxamide linkers but alternative heterocyclic cores highlight the importance of scaffold selection:

Key Observations :

- Imidazo[2,1-b]thiazole derivatives () prioritize bulkier substituents (e.g., trifluoromethyl phenoxy), which may improve target selectivity or lipophilicity.

Substituent Effects on Pharmacological Properties

Q & A

Q. What are the optimal synthetic routes for N-(1H-indazol-5-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 5-amino-1H-indazole. Key steps include:

- Activation of the carboxyl group : Use of coupling agents like EDCI/HOBt or conversion to an acid chloride with thionyl chloride (SOCl₂) .

- Amide bond formation : Reaction under inert atmosphere (N₂/Ar) with a base (e.g., triethylamine) in anhydrous solvents (DMF, DCM) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. Optimization Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Source |

|---|---|---|---|---|

| Activation | SOCl₂, reflux, 4h | 85–90% | >95% | |

| Coupling | EDCI/HOBt, DMF, RT, 12h | 70–75% | 90–92% |

Contradictions arise in solvent choice: DMF improves solubility but complicates purification, while DCM offers easier workup but lower reactivity .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (indazole NH), δ 6.5–7.5 ppm (furan protons), δ 7.8–8.0 ppm (aromatic indazole protons) .

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, furan C2/C5 at ~110–115 ppm .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 268.09 (calculated for C₁₂H₉N₃O₂) .

- IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (amide C=O), ~3200 cm⁻¹ (N-H) .

Q. Example Data from Analogues :

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| N-(3-acetylphenyl)furan-2-carboxamide | 8.3 (s, 1H, NH), 7.6–7.8 (m, Ar-H) | 165.2 (C=O), 112.4 (furan) |

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

- Methodological Answer : Discrepancies often stem from assay conditions or impurities. Mitigation strategies include:

- Standardized Assays : Use consistent kinase isoforms (e.g., mTOR vs. PI3K) and ATP concentrations .

- Purity Validation : HPLC-MS (>98% purity) to exclude byproducts .

- Control Experiments : Test intermediates (e.g., free indazole) to rule off-target effects .

Case Study : A 2024 study found that residual DMF (≤2%) in samples artificially inflated IC₅₀ values by 30% in cell-free assays .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

- Methodological Answer : Focus on modifying:

- Indazole substituents : Electron-withdrawing groups (e.g., -NO₂ at C3) enhance kinase binding affinity but reduce solubility .

- Furan ring : Methylation at C5 improves metabolic stability (t₁/₂ increased from 2h to 6h in liver microsomes) .

Q. SAR Table :

| Modification | Biological Effect | Source |

|---|---|---|

| C3-NO₂ on indazole | IC₅₀ mTOR inhibition: 0.8 μM → 0.2 μM | |

| C5-CH₃ on furan | HepG2 cytotoxicity: EC₅₀ 10 μM → 4 μM |

Q. What crystallography methods are suitable for elucidating the binding mode of this compound with biological targets?

- Methodological Answer :

- Protein Crystallography : Use the CCP4 suite for data processing . Co-crystallize the compound with target proteins (e.g., mTOR kinase domain) in 20% PEG 3350, pH 7.4 .

- Ligand Docking : Molecular dynamics simulations (AMBER/CHARMM) to predict binding poses. A 2025 study achieved 1.8 Å resolution, showing hydrogen bonds between the amide group and kinase Asp-Phe-Gly (DFG) motif .

Data Contradiction Analysis

Issue : Conflicting reports on aqueous solubility (0.1 mg/mL vs. 0.5 mg/mL).

Resolution :

- pH Dependency : Solubility increases to 1.2 mg/mL at pH 2 (amide protonation) but drops at physiological pH .

- Excipient Effects : Use of cyclodextrins (e.g., HP-β-CD) enhances solubility to 2.5 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.